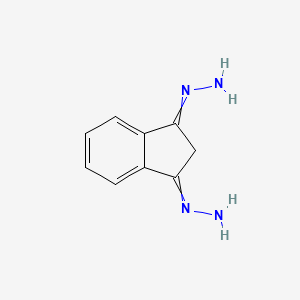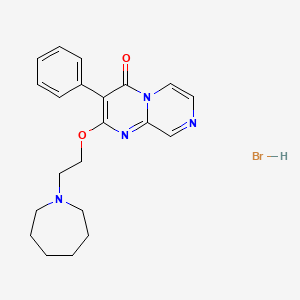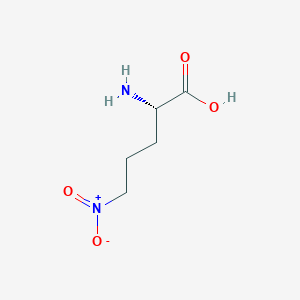
1H-Indene-1,3(2H)-dione, dihydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1H-Indene-1,3(2H)-dione, dihydrazone typically involves the reaction of 1H-Indene-1,3(2H)-dione with hydrazine or its derivatives. One common method involves refluxing 1H-Indene-1,3(2H)-dione with hydrazine hydrate in ethanol, leading to the formation of the dihydrazone compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indene-1,3(2H)-dione, dihydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where hydrazone groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, dihydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, dihydrazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may play a role in its biological activity. Additionally, it can interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
1H-Indene-1,3(2H)-dione, dihydrazone can be compared with other similar compounds, such as:
1H-Indene-1,3(2H)-dione: The parent compound without the dihydrazone group.
2-Benzylidene-1H-indene-1,3(2H)-dione: A derivative with a benzylidene group.
1H-Indene-1,2,3-trione: A trione derivative with three carbonyl groups.
The uniqueness of this compound lies in its dihydrazone group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
21040-05-1 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(3-hydrazinylideneinden-1-ylidene)hydrazine |
InChI |
InChI=1S/C9H10N4/c10-12-8-5-9(13-11)7-4-2-1-3-6(7)8/h1-4H,5,10-11H2 |
InChI Key |
LAEMYZJJDAVDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN)C2=CC=CC=C2C1=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14703219.png)
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)









![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)
